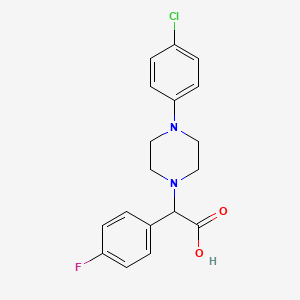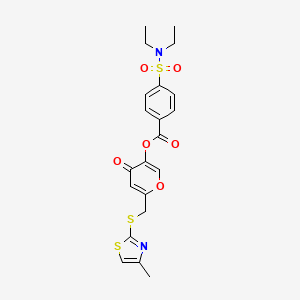
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a thiazole ring, a pyran ring with a ketone group, and a benzoate ester with a sulfamoyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing both sulfur and nitrogen atoms. Pyran is a six-membered heterocyclic, non-aromatic ring with one oxygen atom and five carbon atoms. The benzoate ester and sulfamoyl group are common functional groups in medicinal chemistry, often contributing to the biological activity of a compound .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods. These techniques can provide information about the arrangement of atoms in the molecule and the electronic structure .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the ketone group in the pyran ring could undergo nucleophilic addition reactions, while the benzoate ester could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and reactivity. These properties are influenced by the functional groups in the compound and can be predicted using computational chemistry methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Researchers have synthesized novel series of compounds, including those with structures related to the specified chemical, and evaluated their antibacterial activity. For instance, the synthesis of novel coumarin derivatives, starting from specific benzoates, led to compounds with promising antibacterial activity against various bacterial strains such as B. subtilis, S. aureus, and E. coli (El-Haggar et al., 2015). This highlights the potential of such compounds in contributing to the development of new antibacterial agents.
Chemical Synthesis Techniques
Other studies have focused on the chemical synthesis techniques for related compounds. For example, treatment of specific oxazolone with activated methylene compounds leads to the synthesis of 2H-pyran-2-ones and fused pyran-2-ones, showcasing innovative approaches to the synthesis of complex organic molecules (Kočevar et al., 1992).
Antimicrobial Activity Evaluation
Novel functionalized monomers based on certain acids have been synthesized and evaluated for their antimicrobial activity. These studies indicate moderate to good antibacterial and antifungal activities, underscoring the relevance of these compounds in developing new antimicrobial materials (Saraei et al., 2016).
Molecular Structure Analysis
The hydrogen-bonded supramolecular structures of certain benzoates have been analyzed, providing insights into the molecular configurations that may influence the biological activity of these compounds. This research contributes to the understanding of how molecular structure affects function, which is crucial for the design of compounds with specific biological activities (Portilla et al., 2007).
Novel Synthesis Approaches
An efficient synthesis of dihydrothiazol-4-yl-pyran-2-one derivatives through a multi-component approach has been described, highlighting the versatility and efficiency of modern organic synthesis techniques in creating complex molecules with potential biological applications (Bade & Vedula, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S3/c1-4-23(5-2)32(26,27)17-8-6-15(7-9-17)20(25)29-19-11-28-16(10-18(19)24)13-31-21-22-14(3)12-30-21/h6-12H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVHAXMABJQEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
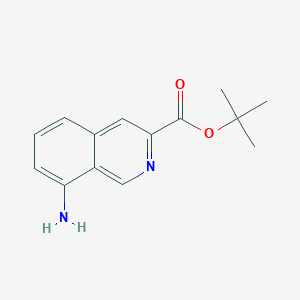
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2814861.png)
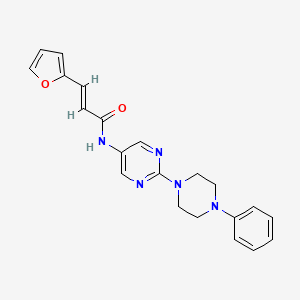
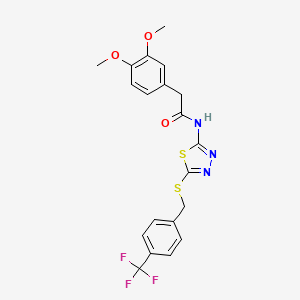
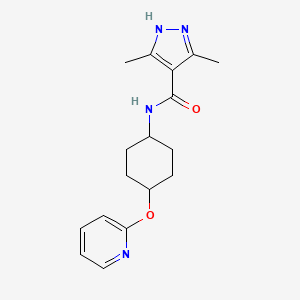
![(4-Fluorophenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2814866.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2814867.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814868.png)
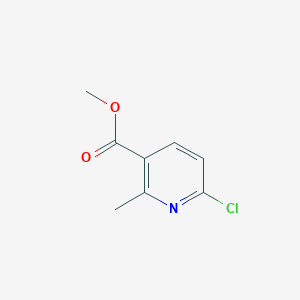
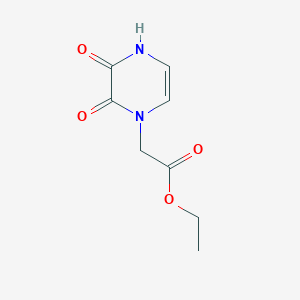

![1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814876.png)
![N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine](/img/structure/B2814877.png)
